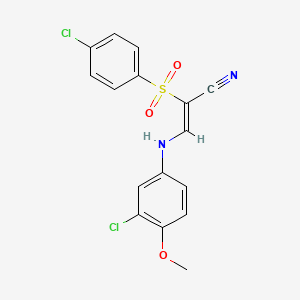
(Z)-3-((3-chloro-4-methoxyphenyl)amino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-((3-chloro-4-methoxyphenyl)amino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile is a useful research compound. Its molecular formula is C16H12Cl2N2O3S and its molecular weight is 383.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (Z)-3-((3-chloro-4-methoxyphenyl)amino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile , commonly referred to in literature by its structural formula, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound's chemical structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The presence of the acrylonitrile moiety, along with chloro and methoxy substitutions on the phenyl rings, suggests a potential for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H14Cl2N2O2S |
| Molecular Weight | 365.26 g/mol |
| CAS Number | 874479-16-0 |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives similar to this compound. For instance, compounds with similar structures demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL . This suggests that the compound may possess potent antimicrobial properties.
Anticancer Activity
The anticancer potential of related compounds has also been explored extensively. For example, derivatives based on similar frameworks exhibited IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7 . The most active derivatives showed IC50 values of approximately 1.9 µg/mL and 2.3 µg/mL, respectively, indicating promising cytotoxic effects against these cancer cells.
Enzyme Inhibition
Additionally, compounds structurally related to this compound have been identified as inhibitors of critical enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). Reported IC50 values range from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR inhibitors . This highlights the compound's potential as a therapeutic agent in treating bacterial infections and cancer.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various substituted acrylonitriles against Staphylococcus species. The results indicated that compounds with strong electron-withdrawing groups exhibited enhanced antimicrobial activity compared to their counterparts .
- Anticancer Mechanisms : Another study focused on the mechanisms by which acrylonitrile derivatives induce apoptosis in cancer cells. The findings suggested that these compounds activate caspase pathways, leading to programmed cell death in tumor cells .
Propiedades
IUPAC Name |
(Z)-3-(3-chloro-4-methoxyanilino)-2-(4-chlorophenyl)sulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-23-16-7-4-12(8-15(16)18)20-10-14(9-19)24(21,22)13-5-2-11(17)3-6-13/h2-8,10,20H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEBJGHCJCFBPE-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














